2-(2-hydroxypropyl)-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxypropyl)-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as HU-210 and belongs to the family of cannabinoids.
Wirkmechanismus
The mechanism of action of HU-210 involves the activation of the endocannabinoid system. The compound acts as a potent agonist of the cannabinoid receptors CB1 and CB2, leading to the modulation of various physiological processes. HU-210 also exhibits a high affinity for the CB1 receptor, which is primarily responsible for its psychoactive effects.
Biochemical and physiological effects:
HU-210 has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. HU-210 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of HU-210 is its high potency and selectivity for the CB1 receptor. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, the psychoactive effects of HU-210 can also be a limitation for lab experiments, as they can interfere with the interpretation of results. Additionally, the synthesis of HU-210 is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of HU-210. One potential direction is the development of novel derivatives of HU-210 with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of HU-210 in the treatment of various neurological disorders and autoimmune diseases. Additionally, further research is needed to elucidate the exact mechanisms of action of HU-210 and its potential interactions with other neurotransmitter systems.
Synthesemethoden
The synthesis of HU-210 involves several steps. The initial step involves the reaction of 1,1'-carbonyldiimidazole with 1-pyrrolidinecarboxylic acid to form the corresponding imidazolide. The imidazolide is then reacted with 2-(2-chloroethyl)-1-methylpyrrolidine to form the intermediate compound. The intermediate is then reacted with 1,3-dimethyl-8-bromo-6-nitrospiro[5.5]undecane to form the final product, HU-210.
Wissenschaftliche Forschungsanwendungen
HU-210 has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. HU-210 has also been shown to have potential applications in the treatment of cancer, neurological disorders, and autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(2-hydroxypropyl)-9-(pyrrolidine-1-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c1-14(21)12-20-13-17(5-4-15(20)22)6-10-19(11-7-17)16(23)18-8-2-3-9-18/h14,21H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQNHCJVYHGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2(CCC1=O)CCN(CC2)C(=O)N3CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.